2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-2-aminopropan-1-ol is an organic compound that features a biphenyl group attached to an aminopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-aminopropan-1-ol typically involves the reaction of 4-biphenylcarboxaldehyde with a suitable amine, followed by reduction. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions to yield the desired aminopropanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-2-aminopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-2-aminopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-aminopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can enhance binding affinity through hydrophobic interactions, while the aminopropanol moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for more complex derivatives.
2-Aminopropanol: A compound with a similar aminopropanol moiety but lacking the biphenyl group.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-2-aminopropan-1-ol is unique due to the combination of the biphenyl and aminopropanol groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-amino-2-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO/c1-15(16,11-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,11,16H2,1H3 |
InChI Key |
CQTRJMPBLZJHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.